[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
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Overview
Description
The compound “[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate” is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may involve:
Formation of the Core Structure: This step may involve the use of aldol condensation, Michael addition, or other carbon-carbon bond-forming reactions.
Introduction of Functional Groups: Functional groups such as hydroxyl, carbonyl, and ester groups can be introduced using reagents like Grignard reagents, organolithium compounds, and oxidizing agents.
Chiral Centers: The stereochemistry of the compound can be controlled using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of efficient catalysts to speed up the reactions.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Functional groups can be substituted using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Chiral catalysts for stereoselective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, as it may mimic natural substrates or inhibitors.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating various diseases. Its unique structure could interact with specific biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may bind to specific receptors, triggering a biological response.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate: Similar compounds may include other complex organic molecules with multiple chiral centers and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C33H50O10 |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(2R,3S,4R,7S,8S,11S,13R,16E)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15-/t18-,19+,20+,21-,23+,26-,27+,29+/m0/s1 |
InChI Key |
VAIBGAONSFVVKI-CIFLJJJCSA-N |
Isomeric SMILES |
CC/C(=C\C(=O)C[C@H](C)C[C@@H](C)CC[C@@H]([C@H](C)C(=O)C[C@H]([C@H](C)[C@@H](C)OC(=O)C[C@H](C1=C(C(=O)OC1=O)C)O)O)O)/C=C |
Canonical SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Pictograms |
Acute Toxic |
Synonyms |
tautomycetin |
Origin of Product |
United States |
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